molecular formula C20H20N4O2 B2964018 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-89-1

3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2964018
CAS No.: 2034463-89-1
M. Wt: 348.406
InChI Key: AQSZVYDDFLWRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is attached to a piperidin-4-yl group, which is further substituted with a 2-methylbenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrido[2,3-d]pyrimidin-4(3H)-one core. The piperidin-4-yl group attached to it is a six-membered ring, which provides some flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl group in the pyrimidinone ring and the benzoyl group could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antiviral and Antitumor Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidin, among other heterocycles, have been synthesized and evaluated for their antiviral and antitumor activities. Certain compounds in this category have shown promising activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with a broad spectrum of antitumor activity. Specifically, derivatives have shown moderate selectivity towards leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Subbagh et al., 2000).

Antiproliferative Activity

Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines. These compounds were tested for their antiproliferative effect, and among the series, some showed significant activity on all cell lines except K562, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Crystalline Forms and Chemical Properties

Research into the crystalline forms of related compounds, such as risperidone chloride hydrate, has been conducted to understand their chemical properties better. These studies provide insights into the molecular structures, hydrogen bonding, and crystal packing, which are crucial for designing drugs with optimal solubility and bioavailability (Wang & Pan, 2006).

Antibacterial and Antioxidant Activities

Derivatives containing the pyrido[2,3-d]pyrimidin structure have also been synthesized and evaluated for their antibacterial and antioxidant activities. These studies highlight the versatility of these compounds in addressing various biological targets and underscore their potential in developing new therapeutic agents (Bhoi et al., 2016).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

Properties

IUPAC Name

3-[1-(2-methylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-5-2-3-6-16(14)19(25)23-11-8-15(9-12-23)24-13-22-18-17(20(24)26)7-4-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZVYDDFLWRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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